5-(3,3-Dimethyl-1-triazeno)isophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile is a chemical compound known for its unique structure and significant applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-). Triazenes have been extensively studied for their antitumor properties and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile typically involves the reaction of an aromatic primary amine with a diazonium salt. The process begins with the formation of the diazonium salt from the primary amine through diazotization. This is followed by coupling the diazonium salt with an appropriate nucleophile to form the triazene compound. The reaction conditions often involve acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .
Analyse Chemischer Reaktionen
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the triazene group, resulting in the formation of amines and other related compounds.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Antitumor Activity: This compound has shown significant antitumor properties, making it a potential candidate for cancer therapy. .
Biological Studies: Researchers have used this compound to study the mechanisms of action of triazenes and their effects on cellular processes.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(3,3-Dimethyl-1-triazeno)isophthalonitrile involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. One of the primary targets is the cyclic AMP phosphodiesterase, which is inhibited by the compound, resulting in elevated levels of cyclic AMP within the cell. This elevation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-(3,3-Dimethyl-1-triazeno)isophthalonitrile can be compared with other triazene compounds such as:
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC): Both compounds share the triazene group and exhibit antitumor properties. .
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): This compound also has antitumor activity but differs in its chemical structure and mechanism of action.
l-Phenylalanine Mustard (l-PAM): Another antitumor agent with a different chemical structure and mode of action compared to this compound.
Eigenschaften
CAS-Nummer |
66974-82-1 |
---|---|
Molekularformel |
C10H9N5 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
5-(dimethylaminodiazenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H9N5/c1-15(2)14-13-10-4-8(6-11)3-9(5-10)7-12/h3-5H,1-2H3 |
InChI-Schlüssel |
VAPRWCSWLYNLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC(=CC(=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.